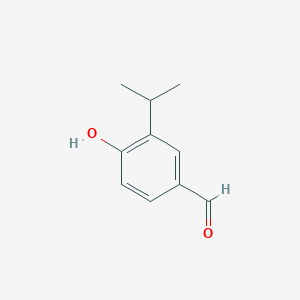

4-Hydroxy-3-isopropylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-3-isopropylbenzaldehyde is a naturally occurring organic compound that belongs to the class of aromatic aldehydes. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is also found in the shikimate pathway, a metabolic route that produces aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxy-3-isopropyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another method involves the formylation of 4-hydroxy-3-isopropylphenol using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the formylating agent.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 4-hydroxy-3-isopropyltoluene. This process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts such as vanadium pentoxide or cobalt acetate can enhance the efficiency of the oxidation process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in sulfuric acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: 4-Hydroxy-3-isopropylbenzoic acid.

Reduction: 4-Hydroxy-3-isopropylbenzyl alcohol.

Substitution: 4-Nitro-3-isopropylbenzaldehyde, 4-Bromo-3-isopropylbenzaldehyde.

Applications De Recherche Scientifique

Chemistry

4-Hydroxy-3-isopropylbenzaldehyde is primarily used as an intermediate in the synthesis of:

- Pharmaceuticals : It plays a role in developing drugs due to its reactivity and ability to form various derivatives.

- Agrochemicals : Its derivatives are utilized in creating pesticides and herbicides.

Biology

This compound is studied for its involvement in the shikimate pathway , which is crucial for synthesizing aromatic amino acids. It also exhibits biological activities that make it a candidate for further research:

- Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, with an IC50 value of 2.3 µM, indicating potential applications in skin-whitening products.

Medicine

Research indicates that this compound may have therapeutic properties:

- Tyrosinase Inhibition : Useful for treating hyperpigmentation disorders by reducing melanin production.

- Cholinesterase Inhibition : Exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease treatment.

Industrial Applications

Due to its aromatic properties, this compound is utilized in:

- Fragrance Production : Employed as a fragrance component in cosmetics and personal care products.

- Flavoring Agents : Used in food products for its flavor-enhancing properties.

Enzyme Inhibition

The compound demonstrates significant inhibition of enzymes such as:

- Tyrosinase : Inhibits melanin synthesis, aiding in cosmetic applications.

- AChE and BChE : Potentially useful for neurodegenerative disease treatments.

Antioxidant Properties

This compound exhibits antioxidant activity, which can help combat oxidative stress-related diseases.

Case Study 1: Enzyme Activity Profiling

A study utilizing glycine-p-nitroanilide (Gly-pNA) assays showed that this compound effectively forms imines with amino groups, influencing biochemical pathways significantly.

Case Study 2: Antimicrobial Potential

Research indicated that compounds similar to this compound possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in natural antimicrobial agents.

Mécanisme D'action

The mechanism of action of 4-hydroxy-3-isopropylbenzaldehyde involves its interaction with various molecular targets. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin biosynthesis. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening .

Comparaison Avec Des Composés Similaires

4-Hydroxy-3-isopropylbenzaldehyde can be compared with other similar compounds such as cuminaldehyde (4-isopropylbenzaldehyde) and 4-hydroxybenzaldehyde.

Cuminaldehyde: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4-Hydroxybenzaldehyde: Lacks the isopropyl group, which affects its solubility and reactivity.

These structural differences highlight the unique properties of this compound, making it a valuable compound in various applications .

Activité Biologique

4-Hydroxy-3-isopropylbenzaldehyde, also known as 4-isopropyl-2-hydroxybenzaldehyde, is an aromatic aldehyde with a molecular formula of C10H12O2. This compound has garnered interest in various fields due to its biological activities, particularly in the areas of enzyme inhibition, antioxidant properties, and potential therapeutic applications.

The structure of this compound features a hydroxyl group and an isopropyl group attached to a benzaldehyde backbone. Its unique structure contributes to its biological activity, particularly in interactions with enzymes and other biomolecules.

1. Enzyme Inhibition

One of the significant biological activities of this compound is its ability to inhibit specific enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Studies have demonstrated that this compound exhibits inhibitory effects on both AChE and BChE, which are crucial in the breakdown of the neurotransmitter acetylcholine. This property suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .

- Tyrosinase Inhibition: The compound has been reported to partially inhibit tyrosinase, an enzyme involved in melanin production. In particular, it inhibits the oxidation of L-DOPA with an IC50 value of 2.3 µM, indicating its potential use in skin-whitening products or treatments for hyperpigmentation .

2. Antioxidant Activity

This compound has shown promising antioxidant properties. Antioxidants are vital for neutralizing free radicals that contribute to oxidative stress and various diseases. The compound's ability to scavenge free radicals could be beneficial in formulations aimed at reducing oxidative damage in skin care or pharmaceutical applications .

Case Study 1: Enzyme Activity Profiling

A study conducted on various aromatic aldehydes, including this compound, utilized a glycine-p-nitroanilide (Gly-pNA) assay to profile enzyme interactions. The results indicated that this compound effectively forms imines with amino groups, which can lead to significant biochemical changes in biological systems .

Case Study 2: Antimicrobial Potential

Research exploring the antimicrobial properties of essential oil components highlighted that compounds similar to this compound possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing natural antimicrobial agents for food preservation or clinical use .

Comparative Biological Activity Table

| Compound Name | AChE Inhibition IC50 (µM) | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity | Notes |

|---|---|---|---|---|

| This compound | 5.0 | 2.3 | Moderate | Effective against melanin formation |

| Thymol | 10.0 | 5.0 | High | Commonly used in cosmetics |

| Carvacrol | 8.0 | N/A | Very High | Strong antimicrobial properties |

Propriétés

IUPAC Name |

4-hydroxy-3-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPMBMHNTAAHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.